Metosulam is a highly potent triazolopyrimidine sulfonanilide herbicide and analytical reference standard, functioning primarily as an acetolactate synthase (ALS) inhibitor [1]. In industrial and agricultural procurement, it is sourced as a technical-grade active ingredient for broadleaf weed management in cereal crops, or as a high-purity analytical standard for multi-residue pesticide screening [2]. Key baseline properties dictating its handling and formulation include its weak acid nature (pKa ~4.8), low vapor pressure, and pH-dependent aqueous solubility, which necessitates specific suspension concentrate (SC) formulation strategies compared to more soluble analogs [1].
Substituting Metosulam with other in-class triazolopyrimidine ALS inhibitors, such as florasulam or flumetsulam, fundamentally alters both application-specific residual efficacy and analytical matrix-matching [1]. Metosulam exhibits a moderate soil half-life that provides extended pre- and post-emergence residual control, whereas florasulam degrades rapidly, failing to offer the same residual protection window [2]. Furthermore, Metosulam's distinct pH-solubility profile and its order-of-magnitude higher target-site binding affinity mean that substituting it during formulation development or enzymatic screening will result in inaccurate recovery calibrations, altered leaching profiles, and compromised field performance[3].
Metosulam demonstrates an exceptionally high binding affinity for acetolactate synthase (ALS), significantly outperforming closely related triazolopyrimidines in target-site inhibition assays. In vitro testing on susceptible biotypes reveals that Metosulam achieves an IC50 of 4.41 × 10^-10 M, whereas florasulam requires 3.43 × 10^-9 M to achieve the same inhibition [1]. This ~7.7-fold increase in potency justifies the procurement of Metosulam for ultra-low-dose applications and high-sensitivity enzymatic modeling.
| Evidence Dimension | Acetolactate synthase (ALS) IC50 |
| Target Compound Data | 4.41 × 10^-10 M |
| Comparator Or Baseline | Florasulam: 3.43 × 10^-9 M |
| Quantified Difference | ~7.7-fold higher target-site potency for Metosulam |
| Conditions | In vitro ALS inhibition assay on susceptible Poa annua biotype |
Drives the selection of Metosulam for ultra-low-dose formulation development and precise high-affinity enzyme binding studies.
For agricultural applications requiring sustained weed control, the soil persistence of the active ingredient is a primary selection criterion. Metosulam provides a moderate field degradation half-life (DT50) of 6 to 47 days, allowing for extended residual activity [1]. In stark contrast, florasulam dissipates rapidly with a DT50 of only 1.0 to 8.5 days at 20–25 °C [2]. This substantial difference in environmental persistence makes Metosulam the necessary choice when formulating products designed for prolonged pre- and post-emergence protection.
| Evidence Dimension | Soil degradation half-life (DT50) |
| Target Compound Data | 6 to 47 days (average ~25 days) |
| Comparator Or Baseline | Florasulam: 1.0 to 8.5 days |
| Quantified Difference | Metosulam persists roughly 3 to 6 times longer in soil |
| Conditions | Field and laboratory soil degradation studies at 20-25 °C |
Critical for agricultural procurement where extended residual broadleaf weed control is required over rapid-dissipation alternatives.
The physical chemistry of triazolopyrimidines heavily dictates their processability into suspension concentrates (SC). At a neutral pH (7.0–7.5), Metosulam exhibits a low aqueous solubility of 0.2 g/L[1]. Florasulam, however, is highly soluble under similar conditions, reaching 6.36 g/L at pH 7.0 [2]. This >30-fold difference in solubility means that formulation surfactants, milling processes, and tank-mix compatibilities optimized for florasulam cannot be generically applied to Metosulam.
| Evidence Dimension | Water solubility at neutral pH |
| Target Compound Data | 0.2 g/L (at pH 7.5) |
| Comparator Or Baseline | Florasulam: 6.36 g/L (at pH 7.0) |
| Quantified Difference | Metosulam is >30 times less soluble in neutral aqueous environments |
| Conditions | Aqueous solubility testing at 20 °C |
Dictates the choice of suspension concentrate (SC) formulation surfactants and influences leaching profiles in wet soil conditions.
When procured as an analytical reference standard, Metosulam demonstrates exceptional stability and recovery in complex, high-protein/lipid matrices. Using QuEChERS extraction coupled with LC-MS/MS on soybean matrices, Metosulam achieved a 102.7% recovery rate with a relative standard deviation (RSD) of only 7.44% [1]. This performance sits well within stringent international validation criteria (70-120% recovery, <20% RSD), proving its reliability as a quantitative benchmark compared to more labile sulfonylurea herbicides.
| Evidence Dimension | LC-MS/MS analytical recovery rate |
| Target Compound Data | 102.7% recovery (7.44% RSD) |
| Comparator Or Baseline | Standard validation baseline: 70-120% recovery, <20% RSD |
| Quantified Difference | Highly precise matrix-matched recovery with single-digit RSD |
| Conditions | QuEChERS extraction in soybean matrix analyzed via Triple Quadrupole LC/MS/MS |
Ensures reliable quantitative calibration for food safety testing and multi-residue pesticide export screening.
Due to its low aqueous solubility (0.2 g/L at pH 7.5) and moderate soil persistence, Metosulam is highly suited for the development of stable suspension concentrates (SC). Unlike highly soluble analogs like florasulam, Metosulam SC formulations provide extended residual broadleaf control in cereals without excessive leaching [1].
Metosulam's excellent recovery profile (102.7% in complex matrices) makes it an ideal analytical reference standard for LC-MS/MS workflows. Laboratories conducting QuEChERS-based food safety screening prioritize high-purity Metosulam to ensure accurate quantification of triazolopyrimidine residues in agricultural exports [2].
With its sub-nanomolar binding affinity (IC50 of 4.41 × 10^-10 M), Metosulam is an optimal probe for in vitro acetolactate synthase (ALS) inhibition studies. Researchers utilize it to benchmark target-site cross-resistance mutations (e.g., Ala-205-Phe) in problematic weed biotypes, where its extreme potency provides a clearer differentiation of resistance factors than weaker in-class alternatives[3].
Health Hazard;Environmental Hazard